molecular formula C7H5N3O3S B1414501 6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid CAS No. 1170546-94-7

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid

Cat. No.: B1414501
CAS No.: 1170546-94-7
M. Wt: 211.2 g/mol
InChI Key: RJWUMDXQINDTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O3S and its molecular weight is 211.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial growth . The interaction between this compound and these enzymes is primarily through binding to the active site, thereby inhibiting their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, it has been shown to inhibit TrmD by binding to its active site, preventing the methylation of tRNA . This inhibition disrupts protein synthesis and bacterial growth. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide synthesis and protein methylation . This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit metabolic enzymes.

Properties

IUPAC Name

6-methyl-4-oxo-3H-thieno[3,2-d]triazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c1-2-3(7(12)13)4-5(14-2)6(11)9-10-8-4/h1H3,(H,12,13)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWUMDXQINDTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(=O)NN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Reactant of Route 2
6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Reactant of Route 3
6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Reactant of Route 4
6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Reactant of Route 5
6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid
Reactant of Route 6
6-Methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid

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